7-(3-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(2-METHYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a purine base structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(2-METHYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions One common synthetic route includes the alkylation of a purine derivative with a chlorophenylmethyl halide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the chlorophenyl group, converting it to a phenyl group.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(2-METHYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may enhance binding affinity to certain proteins, while the dimethyl and methylpropylamino groups can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Uniqueness
7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(2-METHYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group with dimethyl and methylpropylamino groups is not commonly found in other purine derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H22ClN5O2 |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione |
InChI |
InChI=1S/C18H22ClN5O2/c1-11(2)9-20-17-21-15-14(16(25)23(4)18(26)22(15)3)24(17)10-12-6-5-7-13(19)8-12/h5-8,11H,9-10H2,1-4H3,(H,20,21) |
InChI Key |
RYUXVRXLMXXQHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC2=C(N1CC3=CC(=CC=C3)Cl)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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